molecular formula C10H11N3O2 B8493933 Butanamide, 3-oxo-2-(phenylhydrazono)-

Butanamide, 3-oxo-2-(phenylhydrazono)-

Cat. No.: B8493933
M. Wt: 205.21 g/mol
InChI Key: WUBFXAJSFLACFI-UHFFFAOYSA-N
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Description

Butanamide, 3-oxo-2-(phenylhydrazono)-, is a hydrazone-based compound characterized by a β-ketoamide backbone conjugated with a phenylhydrazone moiety. It is primarily synthesized via coupling reactions between enaminones (e.g., 3-dimethylamino-1-arylpropenones) and phenyl diazonium salts under acidic conditions . Key structural features include:

  • IR Spectra: NH stretches at ~3127–3130 cm⁻¹ and dual carbonyl (C=O) stretches at ~1633–1662 cm⁻¹, confirming the presence of hydrazone and β-ketoamide groups .
  • NMR Data: Distinct signals for NH (δ = 14.18–14.21 ppm) and aldehyde protons (δ = 9.92–9.98 ppm) in DMSO-d₆ .

This compound is widely used as a disperse dye for polyester fabrics, imparting greenish-yellow to orange hues with excellent fastness properties (light, washing, rubbing) and antimicrobial activity against Gram-positive bacteria, fungi, and yeast . Post-treatment with ZnO nanoparticles enhances UV protection (UPF 145–190) and photocatalytic self-cleaning capabilities .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-hydroxy-2-phenyldiazenylbut-2-enamide

InChI

InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,11,15)

InChI Key

WUBFXAJSFLACFI-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)N)N=NC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)- typically involves the reaction of phenylhydrazine with an appropriate precursor, such as a 3-oxobutyramide derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylhydrazine hydrochloride and sodium acetate, with the reaction being conducted in a solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for Butanamide, 3-oxo-2-(phenylhydrazono)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-oxo-2-(phenylhydrazono)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted phenylhydrazono derivatives and oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of Butanamide, 3-oxo-2-(phenylhydrazono)- involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This interaction can lead to various biological effects, such as antimicrobial activity and potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Key Substituents/Modifications Applications Key Findings References
Butanamide, 3-oxo-2-(phenylhydrazono)- C₁₆H₁₄N₂O₂ Phenylhydrazone, β-ketoamide Disperse dye, antimicrobial agent UPF 145–190, strong fastness
Ethyl 3-oxo-2-(phenylhydrazono)butanoate C₁₂H₁₄N₂O₃ Ethyl ester (C=O → COOEt) Intermediate for pyrazolone synthesis Forms intramolecular H-bonds
3-Oxo-N-phenyl-2-(phenylazo)butanamide C₁₆H₁₅N₃O₂ Azo group (N=N) instead of hydrazone Not specified Higher molecular weight (281.31 g/mol)
Thiazole derivatives (e.g., 6a–c) C₁₃H₁₁N₃O₂S Thiazole ring substitution Anticancer agents (HepG-2, IC₅₀ ~1.6 μg/mL) Enhanced cytotoxicity
5-Acetoacetylaminobenzoimidazolone C₁₁H₁₀N₄O₃ Benzimidazolone substitution Pharmaceutical intermediate Improved thermal stability

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